Disodium 7-((2-((aminocarbonyl)amino)-4-((2-bromo-1-oxoallyl)amino)phenyl)azo)naphthalene-1,3-disulphonate
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Overview
Description
Disodium 7-((2-((aminocarbonyl)amino)-4-((2-bromo-1-oxoallyl)amino)phenyl)azo)naphthalene-1,3-disulphonate is a complex organic compound with the molecular formula C19H13BrN4Na2O7S2. It is known for its vibrant color and is often used as a dye in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 7-((2-((aminocarbonyl)amino)-4-((2-bromo-1-oxoallyl)amino)phenyl)azo)naphthalene-1,3-disulphonate typically involves a multi-step process. The initial step includes the diazotization of an aromatic amine, followed by coupling with a naphthalene derivative. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bond .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves strict control of temperature, pH, and reactant concentrations to optimize the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Disodium 7-((2-((aminocarbonyl)amino)-4-((2-bromo-1-oxoallyl)amino)phenyl)azo)naphthalene-1,3-disulphonate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions typically break the azo bond, resulting in the formation of aromatic amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, quinones, and amines, depending on the reaction conditions and reagents used .
Scientific Research Applications
Disodium 7-((2-((aminocarbonyl)amino)-4-((2-bromo-1-oxoallyl)amino)phenyl)azo)naphthalene-1,3-disulphonate has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection of metal ions.
Biology: Employed in staining techniques to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics.
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo group (-N=N-) plays a crucial role in the compound’s reactivity, allowing it to participate in various chemical reactions. The molecular targets and pathways involved include interactions with metal ions and proteins, which can lead to changes in their structure and function .
Comparison with Similar Compounds
Similar Compounds
- Disodium 6-amino-5-((5-((2-bromo-1-oxoallyl)amino)-2-sulphonatophenyl)azo)naphthalene-2-sulphonate
- Disodium 4-((2-((aminocarbonyl)amino)-4-((2-bromo-1-oxoallyl)amino)phenyl)azo)benzene-1,3-disulphonate
Uniqueness
Disodium 7-((2-((aminocarbonyl)amino)-4-((2-bromo-1-oxoallyl)amino)phenyl)azo)naphthalene-1,3-disulphonate is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific dye characteristics .
Properties
CAS No. |
93804-44-5 |
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Molecular Formula |
C20H14BrN5Na2O8S2 |
Molecular Weight |
642.4 g/mol |
IUPAC Name |
disodium;7-[[4-(2-bromoprop-2-enoylamino)-2-(carbamoylamino)phenyl]diazenyl]naphthalene-1,3-disulfonate |
InChI |
InChI=1S/C20H16BrN5O8S2.2Na/c1-10(21)19(27)23-12-4-5-16(17(8-12)24-20(22)28)26-25-13-3-2-11-6-14(35(29,30)31)9-18(15(11)7-13)36(32,33)34;;/h2-9H,1H2,(H,23,27)(H3,22,24,28)(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2 |
InChI Key |
MAJZSBCHNJHCQS-UHFFFAOYSA-L |
Canonical SMILES |
C=C(C(=O)NC1=CC(=C(C=C1)N=NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)N)Br.[Na+].[Na+] |
Origin of Product |
United States |
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